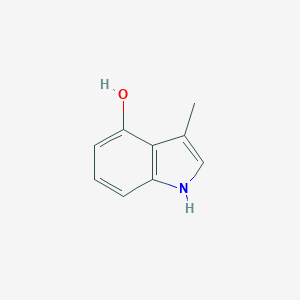

3-Methyl-1H-indol-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- 3-Methyl-1H-indol-4-ol is a compound belonging to the indole class, known for its complex structure and diverse chemical properties. Indoles are significant in research due to their presence in many natural products and pharmaceuticals.

Synthesis Analysis

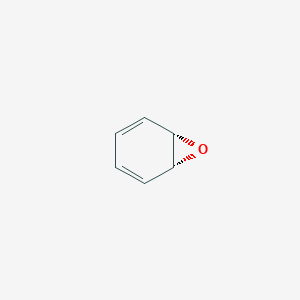

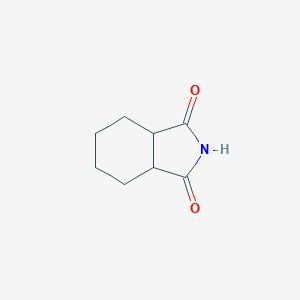

- Synthesis Techniques: Synthesis of indole derivatives, such as 3-Methyl-1H-indol-4-ol, often involves reactions like Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction (Kukuljan et al., 2016).

- Room Temperature Synthesis: Some indole compounds are synthesized at room temperature using one-pot reactions and Lewis acid catalysts, which might be applicable to 3-Methyl-1H-indol-4-ol (Dar et al., 2014).

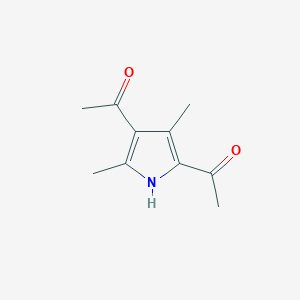

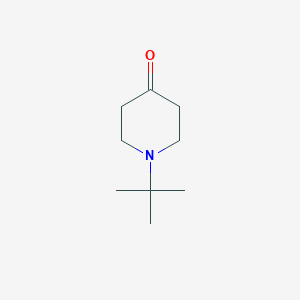

Molecular Structure Analysis

- Crystal Structures: Indole derivatives exhibit complex crystal structures. For instance, specific compounds have single unique molecules in the asymmetric unit and are linked via hydrogen bonds (Lovel Kukuljan et al., 2016).

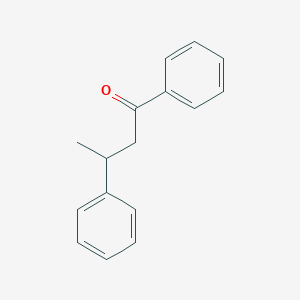

Chemical Reactions and Properties

- Hydrogen Bonding: Indole compounds often form hydrogen bonds, which are crucial for their chemical behavior (Huang et al., 2010).

- Reactions with Alcohols and Aldehydes: Indoles react with alcohols and aldehydes in the presence of certain catalysts, leading to new compounds (Katritzky et al., 1996).

Physical Properties Analysis

- X-Ray Diffraction Analysis: The molecular and crystal structure of indole derivatives is often characterized using techniques like X-ray diffraction, highlighting their planarity and molecular conformation (Gang Huang et al., 2010).

Chemical Properties Analysis

- Spectroscopic Studies: Spectroscopic methods such as FTIR, FT-Raman, and NMR are used to analyze the structure and chemical properties of indole compounds (S. A. Bhat et al., 2017).

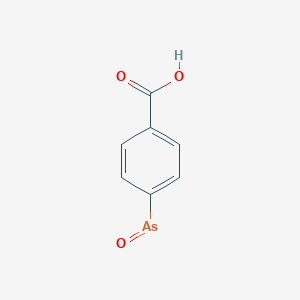

- Reactivity with Propargyl Alcohols: Indole carboxylic acids/amides show unique reactivity patterns with propargyl alcohols, leading to the formation of complex structures (Selvaraj et al., 2019).

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity Monitoring

3-Methyl-1H-indol-4-ol derivatives, specifically 1H-indol-3-yl glycosides, have been utilized in histochemical detection of glycosidase activity. This application leverages the enzymatic hydrolysis of glycosidic linkages to release free indole derivatives, which are then oxidized to produce indigo-type dyes. This process facilitates in vivo screening without the need for enzyme isolation or purification, enabling rapid testing of biocatalysts. The synthesis of these glycosides, however, poses challenges due to side reactions and the low nucleophilicity of the indole hydroxy function, making the synthesis and isolation of the product demanding (Böttcher et al., 2018).

Corrosion Inhibition

3-Methyl-1H-indol-4-ol derivatives, specifically 3-amino alkylated indoles, have shown efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit higher inhibition efficiency with increasing ring size of the amino group, demonstrating a correlation between molecular structure and protective performance against corrosion. The inhibition mechanism involves the adsorption of these compounds onto the steel surface, as confirmed by various analytical methods (Verma et al., 2016).

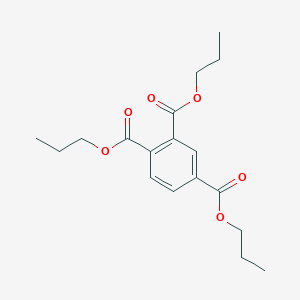

Synthetic Chemistry

3-Methyl-1H-indol-4-ol and its derivatives serve as key intermediates in the synthesis of complex organic compounds. For instance, they are involved in the synthesis of indole-substituted phthalocyanines, which have applications in photodynamic therapy. The electron-donating nature and the photo-excited state properties of indoles make them suitable for advanced materials chemistry, including applications in photodynamic therapy and as fluorescent probes (Ayari et al., 2020).

Antiproliferative Activity

Certain 3-methyl-2-phenyl-1H-indoles have been investigated for their antiproliferative effects on human tumor cell lines. These studies have identified compounds with potent inhibitory effects on cell proliferation, highlighting the therapeutic potential of 3-methyl-1H-indol-4-ol derivatives in cancer treatment. The structure-activity relationships established through these studies offer insights for further optimization of these compounds for enhanced antitumor efficacy (Zidar et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 1H-indol-3-ylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-1H-indol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h2-5,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRARARYUZMODI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343447 |

Source

|

| Record name | 3-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1H-indol-4-ol | |

CAS RN |

1125-31-1 |

Source

|

| Record name | 3-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.